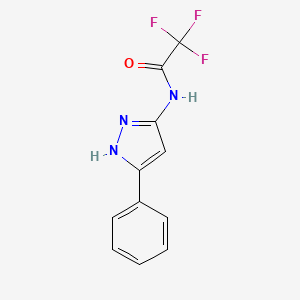![molecular formula C20H24ClN3O2 B11068725 7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11068725.png)
7-(2-chlorophenyl)-2-{[3-(propan-2-yloxy)propyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone class. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Substitution Reactions: Introduction of the 2-chlorophenyl group and the 3-isopropoxypropylamino group can be done through nucleophilic substitution reactions.
Final Cyclization: The final step involves cyclization to form the dihydroquinazolinone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or phenyl groups.
Reduction: Reduction reactions could target the quinazolinone core or the chlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups to the phenyl ring.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
- 7-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(2-Chlorophenyl)-3-(3-isopropoxypropylamino)quinazolin-4(3H)-one
Uniqueness
The uniqueness of 7-(2-CHLOROPHENYL)-2-[(3-ISOPROPOXYPROPYL)AMINO]-7,8-DIHYDRO-5(6H)-QUINAZOLINONE lies in its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
属性
分子式 |
C20H24ClN3O2 |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
7-(2-chlorophenyl)-2-(3-propan-2-yloxypropylamino)-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C20H24ClN3O2/c1-13(2)26-9-5-8-22-20-23-12-16-18(24-20)10-14(11-19(16)25)15-6-3-4-7-17(15)21/h3-4,6-7,12-14H,5,8-11H2,1-2H3,(H,22,23,24) |
InChI 键 |
RWPXXXUEHPJOGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B11068650.png)

![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11068676.png)
![2,4-dimethoxy-N-[2-(morpholin-4-yl)ethyl]benzenecarbothioamide](/img/structure/B11068680.png)
![4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068684.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)

![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)
![1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)
![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)
![2,2-dimethyl-3-(2-methylprop-1-en-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B11068733.png)
![4-(2,5-dimethylthiophen-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11068750.png)
